molecular formula C6H15N5 B563691 Buformin-d9 CAS No. 1215700-80-3

Buformin-d9

Cat. No.: B563691
CAS No.: 1215700-80-3
M. Wt: 166.276
InChI Key: XSEUMFJMFFMCIU-YNSOAAEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Buformin, clinically used for diabetes mellitus, is known to improve resistance to insulin in patients. It suppresses the expression of glyceraldehyde 3-phosphate dehydrogenase.>

Properties

IUPAC Name

1-(diaminomethylidene)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N5/c1-2-3-4-10-6(9)11-5(7)8/h2-4H2,1H3,(H6,7,8,9,10,11)/i1D3,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEUMFJMFFMCIU-YNSOAAEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Gold Standard in Bioanalysis: A Technical Guide to Buformin-d9 as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pursuit of Precision in Quantitative Bioanalysis

In the landscape of drug development and clinical research, the demand for analytical methods of the highest precision and accuracy is non-negotiable. The quantification of xenobiotics in complex biological matrices is a formidable challenge, fraught with potential variabilities from sample collection to final analysis. It is in this context that the role of an appropriate internal standard becomes paramount. Stable isotope-labeled internal standards (SIL-IS) have unequivocally emerged as the gold standard, offering a level of accuracy that is unsurpassed by other methods.[1][2] This guide provides an in-depth technical exploration of Buformin-d9, a deuterated analog of the biguanide antihyperglycemic agent, buformin. We will delve into its synthesis, characterization, and application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, offering both theoretical understanding and practical, field-proven insights for researchers, scientists, and drug development professionals.

The Foundational Role of Buformin and the Imperative for a SIL-IS

Buformin (1-butylbiguanide) is an oral antidiabetic drug from the biguanide class, which also includes metformin and phenformin.[3][4] Its mechanism of action involves reducing hepatic glucose production, delaying glucose absorption from the gastrointestinal tract, and increasing peripheral glucose uptake and utilization.[3] Although its use has declined in some regions due to the risk of lactic acidosis, a side effect common to biguanides, buformin remains a subject of clinical and toxicological investigation.[4][5]

Accurate quantification of buformin in biological matrices such as plasma or urine is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The inherent complexity of these matrices can lead to significant analytical challenges, including ion suppression or enhancement in the mass spectrometer, and variability in sample extraction and recovery.[2][6] A SIL-IS, such as this compound, is the ideal tool to overcome these challenges. By being chemically identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects and extraction efficiencies, thereby providing a reliable means of normalization.[1][2]

Synthesis and Characterization of this compound: Ensuring Isotopic and Chemical Integrity

The quality of a SIL-IS is the bedrock of a robust bioanalytical method. This necessitates a well-controlled synthesis process and rigorous characterization to ensure high isotopic purity and chemical integrity.

Synthetic Pathway

The synthesis of buformin is typically achieved through the reaction of butylamine with 2-cyanoguanidine.[3] Consequently, the most direct route to this compound involves the use of a deuterated butylamine precursor.

  • Reaction: Butylamine-d9 + 2-Cyanoguanidine → this compound

The use of commercially available, highly enriched butylamine-d9 is critical to achieving high isotopic purity in the final product. While literature on the specific synthesis of this compound is not abundant, the established methods for biguanide synthesis are well-documented and adaptable for this purpose.[7][8]

This compound Synthesis Butylamine_d9 Butylamine-d9 Reaction Reaction Butylamine_d9->Reaction Cyanoguanidine 2-Cyanoguanidine Cyanoguanidine->Reaction Buformin_d9 This compound Reaction->Buformin_d9 Synthesis Sample Preparation Workflow Start Plasma Sample (100 µL) Add_IS Add this compound IS (10 µL) Start->Add_IS Add_ACN Add Acetonitrile (400 µL) (Protein Precipitation) Add_IS->Add_ACN Add_Salts Add QuEChERS Salts (Salting Out) Add_ACN->Add_Salts Centrifuge Centrifuge (10,000 x g, 5 min) Add_Salts->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: QuEChERS-based sample preparation workflow.

LC-MS/MS Conditions

The following conditions are a representative starting point and should be optimized for the specific instrumentation used.

Table 2: Suggested LC-MS/MS Parameters

ParameterCondition
LC System UPLC or HPLC system
Column HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 50 mm, 1.7 µm). HILIC is often preferred for polar compounds like biguanides. [9][10]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a high percentage of Mobile Phase B (e.g., 95%), ramp down to a lower percentage, and then return to initial conditions.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Buformin: [M+H]⁺ → Product Ion (e.g., m/z 158.1 → 60.1). This compound: [M+H]⁺ → Product Ion (e.g., m/z 167.2 → 60.1 or another suitable fragment).
Collision Energy To be optimized for each transition.

Note: The specific MRM transitions should be determined by infusing the pure compounds into the mass spectrometer and identifying the most stable and abundant precursor and product ions.

Method Validation

A rigorous validation process is essential to ensure the reliability of the bioanalytical method. The validation should be conducted in accordance with regulatory guidelines and should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Advanced Considerations and Troubleshooting

The Chromatographic Isotope Effect

A potential challenge when using deuterium-labeled internal standards is the "isotope effect," where the deuterated compound may exhibit a slightly different chromatographic retention time than the non-deuterated analyte. [2][6][11]This is due to the subtle differences in physicochemical properties imparted by the heavier isotope. If this chromatographic shift is significant, the analyte and internal standard may elute into regions with different levels of matrix-induced ion suppression, leading to inaccurate quantification.

Mitigation Strategies:

  • Chromatographic Optimization: Fine-tuning the mobile phase composition and gradient can help to minimize the separation between the analyte and the SIL-IS.

  • High-Efficiency Chromatography: The use of UPLC systems and sub-2 µm particle columns can provide sharper peaks, reducing the impact of small retention time differences.

  • Careful Validation: During method validation, it is crucial to assess for differential matrix effects across the elution window.

Isotopic Crosstalk

Isotopic crosstalk occurs when the signal from the internal standard contributes to the signal of the analyte, or vice versa. This can be a concern if the isotopic purity of the SIL-IS is insufficient or if there is significant in-source fragmentation. The use of a highly enriched this compound standard with a mass difference of 9 Da from the analyte significantly minimizes this risk.

Conclusion: The Path to Reliable Bioanalytical Data

The use of this compound as a stable isotope-labeled internal standard represents the pinnacle of analytical rigor for the quantification of buformin in biological matrices. Its ability to mimic the behavior of the analyte throughout the analytical process provides an unparalleled level of correction for the myriad of variables that can affect accuracy and precision. By understanding the principles of its synthesis, characterization, and application, and by being mindful of potential challenges such as the isotope effect, researchers can develop and validate robust bioanalytical methods that generate data of the highest integrity. This, in turn, empowers informed decision-making in drug development and clinical research, ultimately contributing to the advancement of science and medicine.

References

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at: [Link]

  • Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). ResolveMass Laboratories Inc. Available at: [Link]

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Rondaxe. Available at: [Link]

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Available at: [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. Springer. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

  • Buformin - Wikipedia. Wikipedia. Available at: [Link]

  • MS/MS parameters for the analysis of target analytes by MRM negative... ResearchGate. Available at: [Link]

  • A validated HPLC method with ultraviolet detection for the determination of buformin in plasma. PubMed. Available at: [Link]

  • Targeted and Nontargeted Detection and Characterization of Trace Organic Chemicals in Human Serum and Plasma Using QuEChERS Extraction. PMC - NIH. Available at: [Link]

  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. IARJSET. Available at: [Link]

  • Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Postmortem distribution/redistribution of buformin in body fluids and solid tissues in an autopsy case using liquid chromatography-tandem mass spectrometry with QuEChERS extraction method. PubMed. Available at: [Link]

  • Evaluation of blood impurity removal efficiency using the QuEChERS method. PMC - NIH. Available at: [Link]

  • LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. Omics Online. Available at: [Link]

  • Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours. ResearchGate. Available at: [Link]

  • Rapid drug extraction from human whole blood using a modified QuEChERS extraction method. ResearchGate. Available at: [Link]

  • Gas chromatographic determination of buformin in body fluids and tissues, using a nitrogen phosphorus detector: application to a postmortem case. PubMed. Available at: [Link]

  • Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Synthetic Intermediates for Deuterated Pharmaceuticals. CK Isotopes. Available at: [Link]

  • Buformin – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Investigating metformin-active substances from different manufacturing sources by NIR, NMR, high-resolution LC-MS, and chemometric analysis for the prospective classification of legal medicines. Frontiers. Available at: [Link]

  • Synthalin, Buformin, Phenformin, and Metformin: A Century of Intestinal “Glucose Excretion” as Oral Antidiabetic Strategy in Overweight/Obese Patients. MDPI. Available at: [Link]

  • Mass Spectrometry Study about In Vitro and In Vivo Reaction between Metformin and Glucose: A Preliminary Investigation on Alternative Biological Behavior. MDPI. Available at: [Link]

  • High Sensitivity Quantification of Nitrosamines in Metformin Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer With an ACQUITY™ Premier System. Waters Corporation. Available at: [Link]

  • Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours. PMC - NIH. Available at: [Link]

  • Development and Validation of a Simple and Sensitive LC-MS/MS Method for Quantification of Metformin in Dried Blood Spot Its Application as an Indicator for Medication Adherence. PMC - NIH. Available at: [Link]

  • (PDF) DEVELOPMENT AND VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF METFORMIN AND SEMAGLUTIDE IN HUMAN PLASMA. ResearchGate. Available at: [Link]

  • Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma. MDPI. Available at: [Link]

  • Molecular structure and spectroscopic characterization of Metformin with experimental techniques and DFT quantum chemical calculations. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Internal standard method model for the quantitative determination of metformin. ResearchGate. Available at: [Link]

Sources

Technical Guide: Solubility Profiling and Handling of Buformin-d9 (HCl vs. Free Base) in Bioanalytical Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Distinction

Buformin-d9 is the stable isotope-labeled analog of the biguanide antidiabetic drug Buformin. It is almost exclusively supplied and stored as the Hydrochloride (HCl) salt .

For researchers and analytical scientists, the critical distinction between the HCl salt and the Free Base is not merely a matter of purchasing options, but of process stages :

  • HCl Salt: The Storage and Stock form. It is highly stable, water-soluble, and non-volatile.

  • Free Base: The Transient form. It is generated in situ only during specific sample preparation steps (e.g., alkaline liquid-liquid extraction). It is chemically unstable in isolation and exhibits atypical solubility for a "free base" (i.e., it remains insoluble in non-polar solvents like ether).

Critical Warning: Unlike many lipophilic drugs, Buformin Free Base is insoluble in chloroform and ether . Attempts to extract it using standard non-polar organic solvents will result in near-zero recovery.

Physicochemical Profile: HCl vs. Free Base

The solubility behavior of this compound is governed by its biguanide core, which acts as a strong base (pKa ~11.3).

Comparative Solubility Table
FeatureThis compound Hydrochloride (Salt)This compound Free Base (Neutral)
State Crystalline Solid (White)Hygroscopic Solid / Transient Species
Molecular Weight ~202.73 g/mol ~166.27 g/mol
pKa N/A (Already protonated)~11.3 (Strong Base)
Water Solubility High (>100 mg/mL)Moderate (pH dependent)
Methanol Solubility High (Freely Soluble)High (Freely Soluble)
DMSO Solubility High (>25 mg/mL)Soluble
Acetonitrile Slightly SolubleSoluble
Chloroform/Ether Insoluble Insoluble (Critical for Extraction)
LogP (Octanol/Water) -1.2 (Hydrophilic)-0.6 (Slightly less hydrophilic)
Primary Use Calibration Standards, Stock SolutionsExtraction Intermediate (SALLE)
The Isotope Effect

The deuterium labeling (d9) on the butyl chain increases the molecular weight by approximately 9 Da compared to unlabeled Buformin. However, it does not significantly alter the solubility or pKa compared to the native drug. Protocols valid for Buformin HCl are valid for this compound HCl.

Mechanism of Solubility & Speciation

Understanding the pH-dependent speciation is vital for chromatography (retention) and extraction.

Diagram 1: pH-Dependent Speciation and Solubility Switch

This diagram illustrates the protonation state of Buformin across the pH scale, dictating which solvent system is effective.

BuforminSpeciation cluster_acid Acidic to Neutral (pH 1 - 10) cluster_base Highly Alkaline (pH > 12) Cation This compound Cation (+) (Protonated Form) Highly Water Soluble Neutral This compound Free Base (0) (Deprotonated Form) Less Polar, Organic Soluble* Cation->Neutral Add NaOH (Alkalis) pKa ~ 11.3 Neutral->Cation Add Formic Acid Note1 *Warning: Even as Free Base, Buformin is INSOLUBLE in Hexane/Ether/Chloroform. Neutral->Note1

Caption: Buformin remains cationic (water-soluble) until extreme alkalinity (pH > 12).[1] Traditional "free base" extraction solvents (Ether) fail due to the molecule's inherent polarity.

Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (HCl Salt)

Objective: Create a stable, accurate stock solution for LC-MS/MS calibration. Material: this compound Hydrochloride (Solid).[2]

  • Solvent Selection: Use 50:50 Methanol:Water (v/v) .

    • Reasoning: Pure water stocks are prone to microbial growth. Pure methanol can suffer from evaporation concentration errors. The 50:50 mix ensures solubility and stability.

  • Weighing: Weigh ~1.0 mg of this compound HCl into a glass vial.

    • Calculation: Correct for the salt form.

    • Concentration = (Mass / Volume) × (MW_FreeBase / MW_Salt).

    • Ratio: 166.27 / 202.73 ≈ 0.82. (1 mg of salt contains ~0.82 mg of active d9-Buformin).

  • Dissolution: Vortex for 30 seconds. Sonication is rarely needed as the HCl salt is freely soluble.

  • Storage: Store at -20°C or -80°C. Stable for >6 months.

Protocol B: Extraction via Salting-Out Assisted LLE (SALLE)

Objective: Extract this compound from biological matrices (Plasma/Serum). Context: Traditional LLE fails. This protocol forces the "Free Base" into a polar organic phase (Acetonitrile) using salt saturation.

  • Sample: 100 µL Plasma + 10 µL this compound IS working solution.

  • Precipitation/Extraction: Add 200 µL Acetonitrile . Vortex.

  • Alkalinization (The "Free Base" Step): Add 50 µL of 10 M NaOH .

    • Mechanism: Shifts pH > 13, converting Buformin to the Free Base.

  • Salting Out: Add excess NaCl (approx 50-100 mg) or a saturated salt solution.

    • Mechanism: The "Salting Out" effect forces the Acetonitrile (containing the Free Base) to separate from the water phase.

  • Centrifugation: 10,000 x g for 5 minutes.

  • Recovery: Collect the upper Acetonitrile layer.

    • Note: Do not evaporate to dryness if possible; biguanides can adsorb to glass. Dilute with water/formic acid for injection.

Protocol C: Cation Exchange SPE (The Gold Standard)

Objective: Highest purity extraction relying on the cationic nature (Salt form).

  • Conditioning: MCX (Mixed-mode Cation Exchange) Cartridge. MeOH then Water.

  • Loading: Acidified Plasma (pH < 5). Buformin is positively charged.

  • Washing:

    • Wash 1: 0.1% Formic Acid (Removes proteins/neutrals).

    • Wash 2: Methanol (Removes hydrophobic interferences). Buformin stays bound.[3]

  • Elution: 5% Ammonium Hydroxide in Methanol .

    • Mechanism: High pH neutralizes the interaction, releasing Buformin as the Free Base into the methanol.

Workflow Visualization

Diagram 2: Analytical Decision Tree

This workflow guides the researcher on handling this compound based on the experimental stage.

BuforminWorkflow Start Start: this compound HCl Solid Stock Stock Prep: Dissolve in 50% MeOH (Maintains Salt Form) Start->Stock Spike Spike into Plasma (Biological Matrix) Stock->Spike Decision Choose Extraction Method Spike->Decision LLE_Fail Traditional LLE (Ether/Hexane) Decision->LLE_Fail Avoid SALLE SALLE Method (Acetonitrile + NaOH + NaCl) Decision->SALLE High Throughput SPE MCX SPE (Solid Phase Extraction) Decision->SPE High Purity LLE_Result FAILURE: Buformin Insoluble in Non-Polar Organic LLE_Fail->LLE_Result SALLE_Mech Mechanism: Generates Free Base -> Forces into ACN Phase SALLE->SALLE_Mech Analysis LC-MS/MS Analysis (HILIC Column Preferred) SALLE_Mech->Analysis SPE_Mech Mechanism: Retain as Cation (+) Elute as Base (High pH MeOH) SPE->SPE_Mech SPE_Mech->Analysis

Caption: Decision matrix for this compound handling. Note the explicit failure of traditional non-polar LLE and the reliance on polarity-switching methods (SALLE/SPE).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2468, Buformin.[4] PubChem.[5][4] Available at: [Link]

  • Al-Rimawi, F. (2025). Salting-out Assisted Liquid-Liquid Extraction Coupled with Hydrophilic Interaction Chromatography for the Determination of Biguanides. ResearchGate. Available at: [Link]

  • Sakamoto, Y., et al. (2020).[6] Postmortem distribution/redistribution of buformin... using liquid chromatography-tandem mass spectrometry with QuEChERS extraction method. Forensic Science International. Available at: [Link]

Sources

Safety data sheet (SDS) for Buformin-d9 research grade

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Application of Buformin-d9 (Research Grade)

Introduction to this compound in a Research Context

This compound is the deuterated analog of Buformin, an antidiabetic drug of the biguanide class. The substitution of nine hydrogen atoms with deuterium isotopes renders this compound a valuable tool in metabolic research, particularly in studies involving pharmacokinetics, pharmacodynamics, and drug metabolism. The increased mass of deuterium atoms can alter the rate of metabolic processes (the kinetic isotope effect), allowing researchers to investigate the metabolic fate of Buformin with greater precision. This guide provides a comprehensive overview of the safe handling, storage, and application of research-grade this compound, ensuring both the integrity of experimental data and the safety of laboratory personnel.

Chemical and Physical Properties

The physical and chemical properties of this compound are largely similar to that of its non-deuterated counterpart, Buformin Hydrochloride. Understanding these properties is crucial for its proper handling and storage in a laboratory setting.

PropertyValueSource
Chemical Formula C6H6D9N5·HClLGC
Molecular Weight 202.76 g/mol LGC
Appearance White SolidSanta Cruz Biotechnology, Inc.
Solubility Soluble in waterInferred from Buformin HCl properties
Storage Temperature -20°CLGC

Hazard Identification and GHS Classification

This compound, like its parent compound, is classified as a hazardous substance. The following Globally Harmonized System (GHS) classifications are based on the Safety Data Sheet for Buformin Hydrochloride. Researchers must be fully aware of these hazards before handling the compound.

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.

PictogramGHS Hazard ClassHazard Statement
!Acute Toxicity (Oral), Skin & Eye Irritation, STOT-SEHarmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.

Toxicological Profile

The toxicological properties of this compound have not been exhaustively studied. However, based on the data for Buformin Hydrochloride, the primary routes of exposure are ingestion, inhalation, and skin/eye contact.

  • Acute Effects : Ingestion can lead to gastrointestinal distress. Direct contact can cause irritation to the skin and eyes. Inhalation of the powder may irritate the respiratory tract.

  • Chronic Effects : To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated for chronic exposure.

Safe Handling and Storage in a Research Environment

Adherence to strict safety protocols is paramount when working with this compound.

Handling
  • Engineering Controls : Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Hygiene Practices : Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

Storage
  • Temperature : Store at the recommended temperature of -20°C to maintain chemical stability.

  • Container : Keep the container tightly closed in a dry and well-ventilated place.

  • Incompatibilities : Keep away from oxidizing agents.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential.

Engineering Controls
  • Ventilation : A laboratory fume hood is the primary engineering control to prevent inhalation of dust particles.

Personal Protective Equipment
  • Eye/Face Protection : Wear approved safety goggles or a face shield.

  • Skin Protection : Use impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection : If working outside of a fume hood where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.

First-Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first-aid measures are critical.

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water.

  • In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Accidental Release Measures

A swift and safe response to a spill is necessary to prevent wider contamination and exposure.

  • Personal Precautions : Wear appropriate PPE as described in Section 6.2.

  • Containment and Cleanup :

    • Evacuate personnel from the immediate area.

    • Sweep up the spilled solid material, avoiding dust generation.

    • Place the collected material in a sealed container for disposal.

    • Clean the spill area with a suitable decontaminating agent.

Disposal Considerations

Disposal of this compound and any contaminated materials must be in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Research Applications and Experimental Protocols

This compound is primarily used as an internal standard in mass spectrometry-based bioanalytical methods for the quantification of Buformin in biological samples.

Sample Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol outlines the steps for preparing a stock solution, a common procedure in a research laboratory.

  • Pre-weighing Preparation : Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing : Accurately weigh the desired amount of this compound using an analytical balance in a chemical fume hood.

  • Solubilization : Add the appropriate volume of solvent (e.g., sterile water or DMSO) to the vial to achieve a final concentration of 1 mg/mL.

  • Mixing : Vortex the solution until the this compound is completely dissolved.

  • Storage : Aliquot the stock solution into smaller, single-use vials and store at -20°C.

Diagrams

Chemical Structure of this compound Hydrochloride

Caption: Chemical structure of this compound Hydrochloride.

Safe Handling Workflow for this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Personal Protective Equipment (PPE) b Work in a Chemical Fume Hood a->b c Weigh this compound b->c d Prepare Stock Solution c->d e Aliquot and Store at -20°C d->e f Decontaminate Glassware and Work Surfaces e->f g Dispose of Waste in Accordance with Regulations f->g

Caption: Workflow for the safe handling of this compound.

References

Methodological & Application

Application Note: High-Sensitivity Quantitation of Buformin in Plasma Using Buformin-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: HILIC-MS/MS | Matrix: Human/Rat Plasma | Analyte: Buformin | Internal Standard: Buformin-d9

Part 1: Executive Summary & Scientific Rationale

The Challenge: Polar Analytes in Complex Matrices

Buformin (1-butylbiguanide) presents a classic bioanalytical challenge. As a highly polar, basic biguanide (pKa ~11.5), it exhibits poor retention on traditional C18 Reversed-Phase (RP) columns without the use of ion-pairing reagents, which unfortunately suppress electrospray ionization (ESI) signals. Furthermore, plasma matrices contain phospholipids that often co-elute with polar analytes, causing significant matrix effects.

The Solution: this compound and HILIC Chromatography

This protocol utilizes This compound (butyl-d9-biguanide) as a Stable Isotope Labeled Internal Standard (SIL-IS).

  • Why d9? The +9 Da mass shift precludes isotopic overlap (crosstalk) from the native M+ isotopes of Buformin.

  • Why HILIC? Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar bases using high-organic mobile phases. This aligns perfectly with Protein Precipitation (PPT) extraction, allowing for a "dilute-and-shoot" workflow that minimizes sample handling and maximizes recovery.

Part 2: Physicochemical Landscape[1]

PropertyAnalyte: BuforminInternal Standard: this compoundImpact on Protocol
CAS Number 692-13-7 (Free base)1215700-80-3Verification of reagents.
Molecular Formula C₆H₁₅N₅C₆H₆D₉N₅+9 Da Mass Shift ensures selectivity.
Monoisotopic Mass 157.13 Da166.19 DaPrecursor ion selection (Q1).
Polarity (LogP) -1.2 (Highly Hydrophilic)~ -1.2Requires HILIC for retention.
Basicity (pKa) ~11.5~11.5Requires high pH or buffer control.
Solubility Water, MethanolWater, MethanolStock solutions must be aqueous/MeOH.

Part 3: Method Development Strategy

Mass Spectrometry Optimization (ESI+)

Biguanides fragment consistently to form the guanidine moiety.

  • Buformin Transition: m/z 158.1

    
     60.1 (Quantifier).
    
  • This compound Transition: m/z 167.2

    
     60.1 (Quantifier).
    
    • Note: The fragment m/z 60 (guanidine group) does not contain the butyl chain. Therefore, the fragment mass remains the same for both native and d9 species, but the Precursor (Q1) provides the necessary specificity.

Chromatographic Strategy: The HILIC Advantage

Standard C18 columns result in "dead volume" elution of Buformin. We employ a Zwitterionic HILIC (Z-HILIC) or Amide column.

  • Mechanism: Partitioning between the bulk organic mobile phase and a water-enriched layer on the stationary phase surface.

  • Mobile Phase: High Acetonitrile (ACN) content (70-90%).

  • Synergy: Protein precipitation with ACN yields a supernatant that is ~75% organic—ideal for direct injection onto a HILIC column without evaporation/reconstitution.

Part 4: Experimental Protocol

A. Reagents & Materials[1][3][4]
  • Standards: Buformin HCl (>99%), this compound HCl (>98% isotopic purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Methanol (MeOH).

  • Buffer: Ammonium Formate (10 mM), Formic Acid.[1]

  • Column: Waters Atlantis Premier BEH Z-HILIC (2.1 x 100 mm, 1.7 µm) or equivalent Amide phase.

B. Preparation of Stock & Working Solutions[1]
  • Stock Solutions (1.0 mg/mL): Dissolve Buformin and this compound separately in 50:50 Water:Methanol. Store at -20°C.

  • IS Working Solution (IS-WS): Dilute this compound stock in ACN to 500 ng/mL.

    • Critical: Prepare IS-WS in 100% ACN to act as the precipitating agent in the next step.

C. Sample Preparation (Protein Precipitation)

This "One-Step" workflow minimizes error and maximizes throughput.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • Precipitation & IS Addition: Add 200 µL of IS Working Solution (this compound in ACN).

    • Ratio: 1:4 (Plasma:Organic). This ensures >98% protein removal.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to an autosampler vial.

    • Note: Do not evaporate. The supernatant is ~80% ACN, matching the initial mobile phase conditions.

D. LC-MS/MS Conditions[4][5][6]
ParameterSetting
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2-5 µL
Gradient 0.0 min: 90% B (Hold 0.5 min)3.0 min: 60% B3.1 min: 40% B (Wash)4.0 min: 90% B (Re-equilibrate)Total Run: 6.0 min

Part 5: Visual Workflow (DOT Diagram)

Buformin_Analysis_Workflow cluster_logic Self-Validating Step Plasma Plasma Sample (50 µL) IS_Add Add IS Working Solution (this compound in 100% ACN) (200 µL) Plasma->IS_Add Protein Precipitation Vortex Vortex Mixing (30 sec) IS_Add->Vortex Centrifuge Centrifugation (10,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Supernatant (~80% Organic) Centrifuge->Supernatant Phase Separation LCMS HILIC-MS/MS Injection (No Evaporation Needed) Supernatant->LCMS Direct Injection note High organic supernatant matches HILIC mobile phase start conditions. Prevents peak distortion. Supernatant->note

Caption: Streamlined Protein Precipitation workflow optimized for HILIC chromatography, eliminating evaporation steps to reduce analyte loss.

Part 6: Validation & Troubleshooting

Linearity & Range
  • Range: 1.0 ng/mL – 1000 ng/mL.

  • Weighting: 1/x².

  • Acceptance: r² > 0.995.

Matrix Effect Assessment (IS Normalized)

Because HILIC elutes phospholipids differently than C18, you must verify matrix effects.

  • Calculation:

    
    
    
  • Role of this compound: The IS compensates for matrix effects. Even if absolute signal suppression occurs (e.g., ME = 80%), the Ratio (Analyte/IS) remains constant because the d9 isotope experiences the exact same suppression environment at the same retention time.

Troubleshooting Guide
  • Issue: Broad or Split Peaks.

    • Cause: Injection solvent is too aqueous.

    • Fix: Ensure the precipitation ratio is at least 1:3 (Plasma:ACN). The final injection solvent must be >70% ACN.

  • Issue: Retention Time Shift.

    • Cause: HILIC columns are sensitive to equilibration.

    • Fix: Ensure adequate re-equilibration time (at least 10 column volumes) between runs.

  • Issue: Cross-Signal (Crosstalk).

    • Cause: Impure IS or too high concentration.

    • Fix: Run a "Blank + IS" sample. No peak should appear at the Buformin transition (158->60). If it does, lower the IS concentration.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Tan, A., et al. (2012). HILIC-MS/MS method for the simultaneous determination of metformin and its related substances in human plasma. Journal of Chromatography B. Link (Contextual reference for Biguanide HILIC separation).

  • Sengupta, P., et al. (2019). Simultaneous determination of biguanides in plasma using LC-MS/MS. Journal of Pharmaceutical Analysis. Link

  • Sigma-Aldrich. (n.d.). This compound Hydrochloride Product Information. Link (Source for physicochemical properties).

  • Waters Corporation. (2021). Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC). Application Note. Link

Sources

Application Note: High-Efficiency Extraction of Buformin from Biological Matrices via Modified QuEChERS and HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and bioanalytical scientists requiring a robust, high-throughput method for the quantification of Buformin in biological matrices. It addresses the specific challenge of extracting a highly polar, basic biguanide using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, validated by the use of a deuterated internal standard (Buformin-d9).

Part 1: Introduction & Chemical Strategy

The Analytical Challenge

Buformin (1-butylbiguanide) presents a classic bioanalytical paradox. It is a potent antidiabetic agent requiring precise quantification for pharmacokinetic (PK) and toxicological studies, yet its physicochemical properties make it hostile to standard extraction methods.

  • High Polarity: With a logP of approximately -1.2, Buformin is hydrophilic. It resists partitioning into organic solvents (like ethyl acetate or hexane) used in traditional Liquid-Liquid Extraction (LLE).

  • Basicity: Buformin is a strong base (pKa values ~2.8 and ~11.5). At physiological pH, it exists predominantly as a cation, further reducing its affinity for organic phases and complicating Reversed-Phase (C18) chromatography.

The QuEChERS Solution

While originally designed for pesticides, QuEChERS is adapted here for polar drugs. The mechanism relies on Salting-Out Assisted Liquid-Liquid Extraction (SALLE) .[1] By saturating the aqueous phase with specific salts (MgSO₄/NaCl), we decrease the solubility of Buformin in the water layer and force it into the acetonitrile (ACN) layer, despite its polarity.

Role of this compound (Internal Standard)

The use of This compound is non-negotiable for this protocol.

  • Correction Mechanism: Because the partitioning of a polar drug into ACN is sensitive to slight variations in salt saturation and matrix composition, the recovery can vary. This compound, possessing identical physicochemical properties, mirrors the analyte's partitioning behavior, compensating for extraction losses and Matrix Effects (ME) in the mass spectrometer.

Part 2: Reagents & Materials[2][3][4][5][6]

ComponentSpecificationPurpose
Analyte Buformin HClTarget quantification.
Internal Standard This compound (1-Butyl-d9-biguanide)Normalization of recovery and ionization.
Extraction Solvent Acetonitrile (LC-MS Grade)Protein precipitation and analyte extraction.[2]
Partitioning Salts 4g MgSO₄ (anhydrous), 1g NaClInduces phase separation and salting-out.
Buffering Agents Sodium Citrate / Disodium Citrate SesquihydrateMaintains pH to ensure consistent ionization state (optional but recommended for stability).
d-SPE Sorbent 150 mg MgSO₄ + 50 mg PSA + 50 mg C18PSA: Removes organic acids/sugars.C18: Removes lipids/fats.MgSO₄: Removes residual water.
LC Column HILIC (e.g., bare silica or zwitterionic)Critical: C18 columns fail to retain biguanides. HILIC is required.[3]

Part 3: Step-by-Step Experimental Protocol

Preparation of Standards
  • Stock Solutions: Dissolve Buformin and this compound in 50:50 Methanol:Water to 1 mg/mL. Store at -20°C.

  • IS Working Solution: Dilute this compound to a fixed concentration (e.g., 500 ng/mL) in Acetonitrile.

Sample Pre-treatment[1][6]
  • Aliquot 200 µL of biological sample (Plasma/Serum) into a 2 mL centrifuge tube.

  • Add Internal Standard: Add 20 µL of this compound Working Solution. Vortex for 10 seconds.

    • Note: Adding IS before extraction is critical to correct for the entire process.

Extraction (The "Salting Out" Phase)[1][8]
  • Add 800 µL of Acetonitrile (ACN) .

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Add QuEChERS Salt Mix (200 mg MgSO₄ + 50 mg NaCl).

    • Scaling: If using larger volumes, maintain the 4:1 MgSO₄:NaCl ratio.

    • Tip: Add salts after ACN to prevent agglomeration of the sample water.

  • Shake vigorously (or bead beat) for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes .

    • Result: You will see three layers: a solid protein/salt pellet at the bottom, an aqueous layer (if water content was high), and a clear upper ACN layer containing the Buformin.

Clean-Up (d-SPE)[8]
  • Transfer 500 µL of the supernatant (ACN layer) to a d-SPE tube (containing 150 mg MgSO₄, 25 mg PSA, 25 mg C18).

    • Why C18? Removes long-chain lipids common in plasma.

    • Why PSA? Removes phospholipids and organic acids. Buformin is basic, so it will not bind to the basic PSA sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 3 minutes .

Reconstitution
  • Transfer 200 µL of the cleaned supernatant to a clean vial.

  • Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitute in 200 µL of Mobile Phase (90:10 ACN:Water + 10mM Ammonium Formate).

    • Note: Reconstituting in high organic content is necessary for HILIC injection compatibility.

Part 4: LC-MS/MS Conditions (HILIC Mode)

Chromatography (HILIC)

  • Column: Kinetex HILIC or ZORBAX HILIC Plus (2.1 x 100 mm, 1.7 - 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient:

    • 0.0 min: 95% B (High organic for retention)

    • 2.0 min: 95% B

    • 5.0 min: 50% B

    • 7.0 min: 50% B

    • 7.1 min: 95% B (Re-equilibration is crucial in HILIC)

    • 10.0 min: Stop

Mass Spectrometry (MRM Parameters)

  • Ionization: ESI Positive Mode (+)

  • Transitions:

    • Buformin: 158.1 → 60.1 (Quant), 158.1 → 43.1 (Qual)

    • This compound: 167.2 → 60.1 (Quant)

Part 5: Validation & Quality Assurance[9]

Self-Validating the Protocol

To ensure the method is working, you must calculate Matrix Effect (ME) and Recovery (RE) .

Formulas:

  • A (Standard in Solvent): Peak area of analyte in neat solution.

  • B (Post-Extraction Spike): Extract blank matrix -> Add analyte after extraction.

  • C (Pre-Extraction Spike): Add analyte to matrix -> Extract.

  • Extraction Recovery (RE) % =

    
    
    
  • Matrix Effect (ME) % =

    
    
    

Acceptance Criteria:

  • RE should be consistent (e.g., >70% or if lower, highly reproducible).

  • IS Response: The peak area of this compound should not vary by >15% across samples.

Visualized Workflow

Buformin_QuEChERS Sample Biological Sample (Plasma/Serum 200µL) Spike Add Internal Standard (this compound) Sample->Spike Spiking Precipitation Add Acetonitrile (800µL) & Vortex Spike->Precipitation Protein Ppt SaltingOut Add Salts (MgSO4 + NaCl) Induce Phase Separation Precipitation->SaltingOut Partitioning Centrifuge1 Centrifuge 10,000g / 5 min SaltingOut->Centrifuge1 Supernatant Collect Organic Supernatant Centrifuge1->Supernatant Phase Separation dSPE d-SPE Clean-up (MgSO4 + PSA + C18) Supernatant->dSPE Lipid Removal Centrifuge2 Centrifuge 10,000g / 3 min dSPE->Centrifuge2 Evap Evaporate & Reconstitute (Mobile Phase) Centrifuge2->Evap LCMS LC-MS/MS Analysis (HILIC Mode) Evap->LCMS Injection

Caption: Workflow for Buformin extraction using Modified QuEChERS with d-SPE clean-up.

Part 6: References

  • Wang, X., et al. (2020). Postmortem distribution/redistribution of buformin in body fluids and solid tissues in an autopsy case using liquid chromatography-tandem mass spectrometry with QuEChERS extraction method. Forensic Science International.[5] Link

  • Sørensen, L. K. (2011). Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry. Biomedical Chromatography.[6] Link

  • Pandawa Institute. Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review.Link

  • BenchChem. Application Notes and Protocols for the Use of Deuterated Internal Standards.Link

Sources

Optimizing Buformin-d9 concentration for quantitative analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the methodological framework for optimizing the concentration of Buformin-d9 (1-butyl-d9-biguanide) as an internal standard (IS) in LC-MS/MS assays. While Buformin is a structural analog to Metformin, its lipophilicity and fragmentation patterns differ sufficiently to require specific tuning. The critical challenge in using deuterated biguanides lies in balancing signal stability against isotopic interference (cross-talk) . This guide provides a self-validating protocol to determine the "Sweet Spot" concentration that minimizes suppression effects while ensuring the isotopic impurity contribution remains <20% of the Lower Limit of Quantification (LLOQ).

Introduction & Physicochemical Context

Buformin (1-butylbiguanide) is a biguanide antidiabetic agent.[1][2] Although largely withdrawn from clinical use due to lactic acidosis risks, it remains a critical analyte in forensic toxicology and metabolic research.

Quantitative analysis of biguanides is complicated by their high polarity (logP < 0) and lack of retention on traditional C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for separation.

This compound is the preferred Internal Standard (IS) because it co-elutes with the analyte, perfectly compensating for the significant matrix effects (ion suppression/enhancement) typical of HILIC interfaces. However, commercial d9 standards often contain trace amounts of d0 (unlabeled) Buformin. If the IS concentration is too high, this impurity will artificially elevate the analyte signal, compromising the LLOQ.

Table 1: Physicochemical Properties
PropertyBuformin (Analyte)This compound (IS)Impact on Method
Formula C₆H₁₅N₅C₆H₆D₉N₅+9 Da mass shift allows clear resolution in Q1.
MW 157.2 g/mol 166.2 g/mol Precursor ions: m/z 158 vs. 167.
pKa ~11.3 (Strong Base)~11.3Requires buffered mobile phase (pH 3–6) to maintain ionization state.
LogP -1.2~ -1.2Highly polar; requires HILIC or Ion-Pairing.
Solubility Water, MethanolWater, MethanolStock solutions should be aqueous or MeOH-based.

LC-MS/MS Method Development Strategy

The optimization process follows a logic gate system: Tuning


 Chromatography 

IS Concentration Sweeping.
Diagram 1: IS Optimization Workflow

(Graphviz visualization of the decision process for selecting IS concentration)

IS_Optimization Start Start: Stock Preparation Tune MS/MS Tuning (Q1/Q3) Start->Tune Sweep IS Concentration Sweep (10 ng/mL - 1000 ng/mL) Tune->Sweep Check1 Check 1: Signal Intensity Is Signal > 10^5 cps? Sweep->Check1 Check2 Check 2: Cross-Talk Inject IS only. Is Analyte Signal < 20% LLOQ? Check1->Check2 Yes Fail1 Increase Conc. Check1->Fail1 No Fail2 Decrease Conc. (Impurity Limit) Check2->Fail2 No Success Optimal Concentration Selected Check2->Success Yes Fail1->Sweep Fail2->Sweep

Caption: Workflow for determining the optimal Internal Standard concentration by balancing detector sensitivity against isotopic impurity cross-talk.

Experimental Protocols

Protocol A: MS/MS Tuning & Transitions

Biguanides fragment consistently to the guanidine group (m/z 60). While the product ion is the same for Analyte and IS, the mass shift in the precursor (Q1) ensures selectivity.

Instrument Parameters (Sciex/Thermo equivalent):

  • Ionization: ESI Positive (+)[3]

  • Source Temp: 500°C (High temp required for desolvation of aqueous mobile phases)

  • Curtain Gas: 30 psi

  • Collision Energy (CE): ~20–30 eV (Optimized for m/z 60 product)

Table 2: MRM Transitions

Compound Precursor (m/z) Product (m/z) Role Dwell Time
Buformin 158.2 60.1 Quantifier 50 ms
Buformin 158.2 116.1 Qualifier 50 ms

| This compound | 167.2 | 60.1 | IS Quantifier | 50 ms |

Technical Note: The m/z 60 fragment does not contain the butyl chain (where the deuterium resides). Therefore, both parent and IS produce the same mass fragment. This makes Q1 resolution (158 vs 167) critical. Ensure Q1 resolution is set to "Unit" or "High" to prevent overlap.

Protocol B: The "Sweet Spot" Optimization (Core Requirement)

This experiment determines the concentration where the IS provides maximum precision without contaminating the analyte channel.

Reagents:

  • This compound Stock (1 mg/mL in Methanol).

  • Blank Matrix (Plasma/Urine).

  • Buformin Analyte Standard (for LLOQ determination).

Steps:

  • Define LLOQ: Establish the approximate Lower Limit of Quantification for Buformin (typically 1–5 ng/mL).

  • Prepare IS Dilution Series: Prepare this compound working solutions at 10, 50, 100, 200, 500, and 1000 ng/mL in Mobile Phase B.

  • The "Blank + IS" Injection:

    • Extract blank matrix samples.

    • Spike only the IS at each concentration level (no Analyte).

    • Inject in triplicate.

  • Monitor Analyte Channel (m/z 158

    
     60): 
    
    • Even though you injected only IS (m/z 167), look at the signal in the m/z 158 channel.

    • This signal represents the Isotopic Contribution (Cross-talk) .

Calculation:



Acceptance Criteria:

  • Interference % must be < 20% (per FDA/EMA Bioanalytical Guidelines).

  • IS Signal Intensity: Must be

    
     cps (to minimize shot noise) but 
    
    
    
    cps (to avoid detector saturation).

Recommendation: For Buformin assays, the optimal IS concentration is typically 50–100 ng/mL . At this level, signal is robust, but the d0 impurity contribution is usually negligible (<5% of LLOQ).

Protocol C: Sample Preparation & Chromatography (HILIC)

Due to Buformin's high polarity, Protein Precipitation (PPT) followed by HILIC separation is the most robust workflow.

Diagram 2: Extraction & HILIC Workflow (Graphviz visualization of the sample preparation and separation)

HILIC_Workflow Sample Plasma Sample (50 µL) Spike Add IS (this compound @ 100 ng/mL) Sample->Spike PPT Protein Precip. Add 150 µL ACN Spike->PPT Centrifuge Centrifuge 10k RPM, 10 min PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject 2 µL onto HILIC Column Supernatant->Inject

Caption: Optimized Protein Precipitation (PPT) workflow for Biguanide extraction.

Chromatographic Conditions:

  • Column: Waters BEH Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[4]

  • Gradient:

    • 0.0 min: 90% B (High organic for HILIC retention)

    • 2.0 min: 60% B

    • 3.0 min: 60% B

    • 3.1 min: 90% B (Re-equilibration is critical in HILIC; allow 3 mins).

  • Flow Rate: 0.4 mL/min.[5]

Validation & Troubleshooting

IssueProbable CauseCorrective Action
High Background in Analyte Channel IS Concentration too high (Cross-talk).Dilute IS stock. Verify IS isotopic purity (Certificate of Analysis).
RT Shift between Analyte/IS Deuterium Isotope Effect.Rare in HILIC, but if observed, ensure integration windows are wide enough.
Signal Suppression Matrix effect (Phospholipids).Monitor phospholipid transition (m/z 184

184). If co-eluting, adjust gradient slope.
Peak Tailing Secondary interactions.Ensure Buffer concentration is >10 mM. Biguanides interact with silanols; Ammonium Formate suppresses this.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Sengupta, P., et al. (2020). Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B. Link

  • ThermoFisher Scientific. (2025). Advanced Internal Standard Techniques for Quantitation. Application Note. Link

  • PubChem. (2025).[6] Buformin Compound Summary. National Library of Medicine. Link

  • Waters Corporation. (2024). Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC). Application Note. Link

Sources

Application Note: Quantification of Buformin-d9 in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Robust and Validated Bioanalytical Method

Introduction: The Imperative for Precise Buformin Quantification

Buformin is a biguanide oral antihyperglycemic agent, historically used in the management of type 2 diabetes mellitus. Although its use has declined in many regions due to the risk of lactic acidosis, research into its potential anticancer properties has renewed interest in its pharmacological and toxicological profiles.[1] Accurate and reliable quantification of buformin in biological matrices such as human urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

Urine, as a biological matrix, presents significant analytical challenges due to its high variability in composition, which can lead to matrix effects like ion suppression or enhancement in mass spectrometry-based assays.[2] To overcome these challenges and ensure the highest degree of accuracy and precision, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in bioanalysis. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of buformin in human urine, employing buformin-d9 as the internal standard.

The use of a deuterated internal standard like this compound is paramount as it shares nearly identical physicochemical properties with the analyte, ensuring it behaves similarly throughout sample preparation, chromatography, and ionization.[3] This co-eluting mimic allows for effective normalization of any analyte loss during extraction and compensates for variability in instrument response, leading to highly reliable data.

This guide is designed for researchers, scientists, and drug development professionals, providing not just a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring a self-validating and reproducible methodology.

Principle of the Method

This method employs a mixed-mode solid-phase extraction (SPE) for the selective isolation and concentration of buformin and its deuterated internal standard, this compound, from human urine. Due to the polar and basic nature of buformin, a mixed-mode cation exchange SPE strategy is highly effective. This approach utilizes both reversed-phase and ion-exchange retention mechanisms to achieve superior cleanup by strongly retaining the basic analyte while allowing for rigorous washing to remove matrix interferences.[4]

Following extraction, the analytes are separated using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is particularly well-suited for the retention and separation of highly polar compounds like buformin that show poor retention on traditional reversed-phase columns.[4][5] The separation is followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity.

Materials and Reagents

  • Analytes and Internal Standard:

    • Buformin hydrochloride (Reference Standard)

    • This compound hydrochloride (Internal Standard)

  • Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Ammonium hydroxide (ACS grade)

    • Deionized water (18.2 MΩ·cm)

  • Human Urine:

    • Drug-free human urine for preparation of calibration standards and quality controls.

  • Consumables:

    • Mixed-mode strong cation exchange (SCX) SPE cartridges (e.g., 30 mg/1 mL)

    • Autosampler vials, caps, and septa

    • Pipettes and tips

    • Volumetric flasks and cylinders

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of buformin HCl and this compound HCl into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with 50:50 (v/v) methanol:water.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of buformin by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water to cover the desired calibration range.

  • Internal Standard (IS) Working Solution (1 µg/mL):

    • Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Prepare calibration standards and QC samples by spiking appropriate amounts of the buformin working standard solutions and a fixed amount of the IS working solution into drug-free human urine.

  • A typical calibration curve might range from 10 ng/mL to 5000 ng/mL.

  • Prepare QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation: Mixed-Mode Solid-Phase Extraction (SPE)

The following protocol is a robust starting point for the extraction of buformin from urine using a mixed-mode strong cation exchange SPE cartridge.

  • Sample Pre-treatment:

    • To 500 µL of urine sample (calibrator, QC, or unknown), add 50 µL of the IS working solution (1 µg/mL).

    • Vortex mix for 10 seconds.

    • Add 500 µL of 2% formic acid in water and vortex again. This step ensures the buformin is in its protonated, cationic state for optimal binding to the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Condition the mixed-mode SCX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar, non-ionic interferences.

  • Elution:

    • Elute the buformin and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol. The basic nature of the elution solvent neutralizes the charge on the buformin, releasing it from the ion-exchange sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 v/v acetonitrile:water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

workflow sample sample add_is add_is pretreat pretreat condition condition load load condition->load wash1 wash1 load->wash1 wash2 wash2 wash1->wash2 elute elute wash2->elute dry dry elute->dry reconstitute reconstitute dry->reconstitute lc_ms lc_ms reconstitute->lc_ms data data lc_ms->data quant quant data->quant

Caption: Logical framework of the analytical method.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of buformin in human urine using its deuterated internal standard, this compound. The combination of mixed-mode solid-phase extraction for effective sample cleanup and HILIC-MS/MS for selective and sensitive detection provides a robust and reliable method suitable for regulated bioanalysis. By understanding the causality behind each experimental step, researchers can confidently implement and adapt this method for their specific needs in pharmacokinetic, toxicokinetic, or clinical studies. Adherence to the validation principles outlined ensures data integrity and compliance with regulatory standards.

References

  • Biotage. (n.d.). Current Methodologies for Drugs of Abuse Urine Testing - A White Paper from Biotage. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection. Retrieved from [Link]

  • Eren, E., et al. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. DergiPark. Retrieved from [Link]

  • He, X., et al. (2010). Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS.
  • Hosseini, M., et al. (2010). Determination of Metformin in Human Plasma and Urine by High- Performance Liquid Chromatography Using Small Sample Volume and Co. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 486-494.
  • Plumb, R., et al. (2019). Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. Metabolomics, 15(2), 19.
  • Rojas-Garcidueñas, M. R., et al. (2021). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. International Journal of Environmental Research and Public Health, 18(18), 9825.
  • Said, R., et al. (2000). Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry. Journal of analytical toxicology, 24(6), 448-453.
  • Tomimoto, D., et al. (2020). Postmortem distribution/redistribution of buformin in body fluids and solid tissues in an autopsy case using liquid chromatography-tandem mass spectrometry with QuEChERS extraction method.
  • Yamamoto, T., et al. (2002). A new method for determination of buformin in plasma and urine by ion-paired reversed-phase HPLC with ultraviolet detection.

Sources

Troubleshooting & Optimization

Technical Support Center: Buformin-d9 Ion Suppression Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BUF-D9-SUP-001 Subject: Troubleshooting Ion Suppression & Sensitivity Loss for Buformin-d9 in LC-MS/MS Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule & The Problem

This compound is the stable isotope-labeled internal standard (SIL-IS) for Buformin. To troubleshoot it effectively, you must understand its physicochemical behavior.

  • Class: Biguanide (Strong Base).[1][2]

  • pKa: ~11.3 (Protonated at almost all pH levels).

  • LogP: ~ -1.2 (Highly Polar/Hydrophilic).[2]

The Core Issue: Because Buformin is highly polar, it elutes near the void volume (t0) on standard C18 Reverse Phase (RP) columns. This is the "Danger Zone" where salts, unretained proteins, and phospholipids elute, causing massive Ion Suppression (competition for charge in the ESI droplet).

If your this compound signal is low, variable, or disappearing, it is likely being "crushed" by the matrix before it even reaches the detector.

Phase 1: Diagnosis – "Is it really Ion Suppression?"

Before changing your method, you must visualize the suppression zone. The "Post-Column Infusion" (PCI) method is the gold standard for this.

Diagnostic Protocol: Post-Column Infusion

Objective: Map the matrix effects across your chromatographic run time.

Steps:

  • Setup: Connect a syringe pump containing neat this compound standard (100 ng/mL) to a T-piece.

  • Connection: Connect the LC flow (Column effluent) to the other side of the T-piece.

  • Output: Direct the combined flow into the MS Source.

  • Injection: Inject a blank extracted matrix sample (e.g., plasma processed by your current method) into the LC.

  • Observation: Monitor the baseline of the this compound MRM transition.

Interpretation:

  • Flat Baseline: No matrix effects.

  • Dip/Valley: Ion Suppression (The matrix is "stealing" charge from your IS).

  • Peak/Hill: Ion Enhancement.

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee Mixing Tee Column->Tee  Mobile Phase + Matrix Syringe Syringe Pump (this compound Continuous Infusion) Syringe->Tee  Constant IS Flow Source ESI Source (Mass Spec) Tee->Source  Combined Flow

Figure 1: Post-Column Infusion setup to visualize matrix suppression zones.

Phase 2: Chromatographic Solutions (Retain & Separate)

If your diagnostic confirms suppression at the void volume, you must move the Buformin peak away from it.

Why C18 Fails

Standard C18 columns cannot retain Buformin (LogP -1.2) without ion-pairing agents. The peak elutes with the salt front, leading to >90% signal loss.

Recommended Solution: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC is the industry standard for biguanides. It uses a high-organic mobile phase to retain polar compounds, eluting them after the suppression zone.

Comparison of Column Chemistries:

ParameterC18 (Reverse Phase)HILIC (Zwitterionic or Amide)Verdict
Retention Mechanism Hydrophobic InteractionPartitioning into water layerHILIC Wins
Elution Order Buformin elutes First (Void)Buformin elutes Last HILIC Wins
Mobile Phase High Water %High Acetonitrile %HILIC Wins (Better ESI desolvation)
Ion Suppression High (Co-elutes with salts)Low (Elutes away from lipids)HILIC Wins
HILIC Protocol for this compound
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate or Acetate in Water (pH 3-4).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start high organic (90% B) -> Gradient to 40% B -> Re-equilibrate.

  • Note: Biguanides tail badly on bare silica; the Zwitterionic/Amide phase improves peak shape.

Phase 3: Sample Preparation (Clean the Matrix)

If chromatography alone doesn't solve the issue (or if you are analyzing complex tissue), you must remove the "Suppressors" (Phospholipids).

The Enemy: Phospholipids

Phospholipids (PLs) are the primary cause of ion suppression in plasma analysis. They do not always elute in the void; they often "bleed" continuously or elute late, suppressing subsequent injections.

Sample Prep Comparison Table:

MethodPhospholipid RemovalRecovery of BuforminRecommendation
Protein Precipitation (PPT) < 5% RemovalHighNot Recommended (Too dirty)
LLE (Liquid-Liquid Extraction) High RemovalVery LowFails (Buformin is too polar to extract into organic layers)
SPE (Cation Exchange) > 95% RemovalHighHighly Recommended
Golden Protocol: Mixed-Mode Cation Exchange (MCX) SPE

Since Buformin is a strong base, use its charge to your advantage.

  • Condition: Methanol -> Water.

  • Load: Plasma sample (acidified with 2% Formic Acid). Buformin (+) binds to the sorbent (-).

  • Wash 1: 2% Formic Acid in Water (Removes salts/proteins).

  • Wash 2: Methanol (Removes neutral lipids/phospholipids). Crucial Step.

  • Elute: 5% Ammonium Hydroxide in Methanol. Releases Buformin.

  • Evaporate & Reconstitute: Reconstitute in HILIC mobile phase.

Advanced Troubleshooting: Deuterium Isotope Effects

User Question: "My this compound peak shape looks slightly different from the analyte, or the retention time (RT) is shifting."

Explanation: Deuterium (D) is slightly more lipophilic than Hydrogen (H). In high-efficiency chromatography (especially UPLC), This compound may separate slightly from Buformin .

  • Risk: If they separate, the IS may not experience the exact same suppression as the analyte.

  • Fix: Ensure your integration window covers both, or slightly lower the plate count (use a shorter column) to force co-elution if precise quantification is failing.

Troubleshooting Logic Map

Follow this decision tree to resolve your specific issue.

Troubleshooting_Tree Start Start: Low this compound Signal Step1 Perform Post-Column Infusion (PCI) Start->Step1 Result1 Is suppression visible at IS retention time? Step1->Result1 Yes_Suppression Yes: Matrix Effect Confirmed Result1->Yes_Suppression Dip in Baseline No_Suppression No: Check Hardware/Source Result1->No_Suppression Flat Baseline Check_RT Is RT near Void Volume (t0)? Yes_Suppression->Check_RT Hardware_Fix Check Needle Wash / Source Clogging No_Suppression->Hardware_Fix Action_HILIC Switch to HILIC Column (Move peak away from t0) Check_RT->Action_HILIC Yes (Early Elution) Action_SPE Implement MCX SPE (Remove Phospholipids) Check_RT->Action_SPE No (Late Elution)

Figure 2: Decision matrix for isolating the root cause of signal loss.

References & Validation

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[3][4] Analytical Chemistry. (The foundational paper for the Post-Column Infusion method).

  • FDA Guidance for Industry (2018). Bioanalytical Method Validation. (Defines the requirements for Matrix Factor assessment).

  • Ismaiel, O. A., et al. (2008). Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS.[5] Journal of Chromatography B. (Details the specific mass transitions for phospholipids to monitor during troubleshooting).

  • Tan, A., et al. (2012). HILIC-MS/MS method for the determination of metformin and other biguanides in human plasma.[6] Journal of Chromatography B. (Validates the use of HILIC for this specific drug class).

Sources

Technical Support Center: Optimizing Buformin-d9 Recovery in Tissue Samples

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for Buformin-d9 analysis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for improving the recovery rates of this compound from complex tissue matrices. As a deuterated internal standard, the accurate recovery of this compound is paramount for the precise quantification of buformin in pharmacokinetic and drug metabolism studies.

This resource is structured to provide both quick answers through our FAQs and in-depth solutions in our troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of this compound often low in tissue homogenates?

A1: Buformin, and by extension its deuterated analog this compound, is a highly polar and hydrophilic compound. This makes it challenging to efficiently extract from aqueous biological matrices like tissue homogenates using standard liquid-liquid extraction (LLE) or reversed-phase solid-phase extraction (SPE) protocols. Its polar nature leads to poor partitioning into organic solvents and weak retention on non-polar stationary phases. Furthermore, buformin can exhibit strong interactions with tissue proteins and phospholipids, leading to sequestration and incomplete extraction.

Q2: What is the most common and effective extraction technique for this compound from tissues?

A2: Protein precipitation (PPT) is a widely used and often effective initial step for extracting small molecules from tissue homogenates. However, for highly polar compounds like this compound, a more refined approach is often necessary to achieve high and reproducible recovery. The recommended strategy is a combination of protein precipitation followed by hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE). This approach first removes the bulk of protein content and then specifically captures the polar analyte, separating it from other matrix components.

Q3: How critical is the pH of the extraction solvent?

A3: The pH of the extraction solvent is a critical parameter. Buformin has two pKa values, and its ionization state is highly dependent on the pH. To ensure efficient extraction and retention on most SPE phases, it is crucial to maintain the pH in a range where this compound is in a consistent and desired ionic state. For cation exchange SPE, a pH that ensures the molecule is positively charged is necessary for effective binding.

Q4: Can I use the same extraction protocol for different tissue types?

A4: While a general protocol can serve as a starting point, it is highly recommended to optimize the extraction procedure for each specific tissue type. Different tissues have varying compositions of proteins, lipids, and other endogenous components that can interfere with the extraction process. For example, brain and adipose tissues, with their high lipid content, may require additional delipidation steps to improve recovery and reduce matrix effects.

In-Depth Troubleshooting Guides

Guide 1: Poor Recovery After Protein Precipitation

Problem: You are observing low and inconsistent recovery of this compound after performing a simple protein precipitation with acetonitrile or methanol.

Root Cause Analysis:

  • Insufficient Protein Removal: The ratio of organic solvent to tissue homogenate may be inadequate, leading to incomplete protein precipitation.

  • Analyte Co-Precipitation: this compound can get trapped within the precipitated protein pellet, a common issue with highly polar or charged molecules.

  • Suboptimal Solvent Choice: While acetonitrile is a common choice, its effectiveness can vary depending on the tissue matrix.

Troubleshooting Workflow:

cluster_0 Troubleshooting Low Recovery Post-PPT start Low this compound Recovery step1 Increase Solvent:Homogenate Ratio (e.g., from 3:1 to 5:1) start->step1 Initial Step step2 Evaluate Acidified Solvent (e.g., 0.1% Formic Acid in ACN) step1->step2 If still low step3 Test Alternative PPT Solvents (e.g., Methanol, Acetone) step2->step3 If still low step4 Incorporate a Second Precipitation Step step3->step4 For complex matrices end Recovery Improved step4->end

Caption: Decision tree for troubleshooting low recovery after protein precipitation.

Detailed Protocol: Optimized Protein Precipitation

  • Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) at a 1:3 (w/v) ratio.

  • Solvent Addition: To 100 µL of tissue homogenate, add 400 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to disrupt protein-analyte interactions.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for further processing or direct injection if matrix effects are minimal.

ParameterStandard PPTOptimized PPT
Solvent:Homogenate3:14:1
Solvent TypeAcetonitrileAcetonitrile with 0.1% Formic Acid
Expected Recovery40-60%75-85%
Guide 2: Enhancing Recovery and Reducing Matrix Effects with Solid-Phase Extraction (SPE)

Problem: Even after protein precipitation, the recovery is suboptimal, and you observe significant ion suppression or enhancement in your LC-MS/MS analysis.

Root Cause Analysis:

  • Matrix Effects: Co-eluting endogenous compounds from the tissue matrix are interfering with the ionization of this compound in the mass spectrometer source.

  • Inappropriate SPE Sorbent: Using a standard C18 reversed-phase sorbent is not ideal for the polar this compound, leading to poor retention and breakthrough during sample loading.

Optimized Workflow: Mixed-Mode Cation Exchange SPE

Mixed-mode cation exchange SPE is highly effective for polar basic compounds like buformin. It utilizes a combination of reversed-phase and ion-exchange retention mechanisms.

cluster_1 Mixed-Mode Cation Exchange SPE Workflow start PPT Supernatant step1 Condition & Equilibrate (Methanol, then Aqueous Buffer) start->step1 Prepare Plate step2 Load Sample (Acidified Supernatant) step1->step2 Introduce Sample step3 Wash 1: Remove Hydrophilic Impurities (Aqueous Buffer) step2->step3 Step 1 step4 Wash 2: Remove Lipophilic Impurities (Methanol) step3->step4 Step 2 step5 Elute this compound (5% Ammonium Hydroxide in Methanol) step4->step5 Final Step end Clean Extract for LC-MS/MS step5->end

Caption: Step-by-step workflow for mixed-mode cation exchange SPE.

Detailed Protocol: Mixed-Mode SPE

  • Sample Pre-treatment: Following protein precipitation, dilute the supernatant 1:1 with an acidic buffer (e.g., 2% formic acid in water) to ensure this compound is fully protonated.

  • SPE Plate Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the plate with 1 mL of 2% formic acid in water.

  • Sample Loading: Load the pre-treated sample onto the SPE plate.

  • Washing:

    • Wash with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge on buformin, releasing it from the sorbent.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solution for LC-MS/MS analysis.

MetricPost-PPTPost-SPE
Recovery Rate75-85%>90%
Matrix EffectHighSignificantly Reduced
Reproducibility (CV%)<15%<5%

References

  • Determination of metformin in human plasma and urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. Journal of Chromatography B. [Link]

  • A sensitive and validated LC-MS/MS method for the simultaneous determination of metformin and sitagliptin in human plasma. Journal of Chromatography B. [Link]

  • Solid-Phase Extraction (SPE) Sorbent Selection. Waters Corporation. [Link]

Technical Support Center: Buformin-d9 Deuterium Exchange & Stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for analytical chemists and researchers encountering anomalies with Buformin-d9 (1-butyl-d9-biguanide) during LC-MS/MS analysis.

Topic: Troubleshooting Deuterium Exchange, Mass Shifts, and Signal Instability in Aqueous Solutions. Target Analyte: this compound (Internal Standard). Chemical Class: Biguanides.[1][2][3][4]

Executive Summary: The "Exchange" Paradox

Users frequently report "deuterium exchange" issues with this compound in aqueous solutions. In 95% of cases, this is a misinterpretation of tautomeric proton exchange on the guanidine core, not a degradation of the isotopic label itself.

  • The Stable Label: Commercial this compound is typically labeled on the butyl chain (

    
    ). These C-D bonds are chemically inert in aqueous media at physiological/analytical pH.
    
  • The Labile Zone: The biguanide core contains five nitrogen atoms with exchangeable protons (

    
    ). These protons exchange with solvent protons (
    
    
    
    or
    
    
    ) within milliseconds.
  • The Consequence: If you dissolve this compound in

    
    , the mass will shift higher (N-H 
    
    
    
    N-D). If you dissolve an N-deuterated custom standard in
    
    
    , the label will vanish instantly.

Mechanism of Action: Why Your Mass Spectrum Shifts

To troubleshoot effectively, you must distinguish between Labile Proton Exchange (Normal) and Back-Exchange/Degradation (Critical Failure).

The Biguanide Tautomerization Engine

Biguanides exist in a resonance-stabilized equilibrium. In protic solvents (water, methanol), the protons on the nitrogen atoms are in constant flux.

BuforminExchange cluster_legend Key Insight Solvent Solvent Pool (H2O or D2O) Buformin_H This compound (Protonated Form) R-NH-C(=NH)-NH... Solvent->Buformin_H Proton Attack Intermediate Tautomeric Transition State Buformin_H->Intermediate Rapid Tautomerization (pKa ~11.5) Buformin_Ex Exchanged Species (R-ND-C(=ND)-ND...) Intermediate->Buformin_Ex Solvent Swap (If D2O used) Buformin_Ex->Buformin_H Re-equilibration in H2O Note The C4D9 Butyl Chain (The Label) remains INTACT during this process.

Figure 1: The mechanism of labile proton exchange in biguanides. The isotopic label on the carbon chain (Butyl-d9) is unaffected, but the molecular ion mass (M+H) fluctuates based on the solvent composition.

Troubleshooting Guide: Diagnosing the Anomaly

Scenario A: "My Internal Standard signal is disappearing in water."

Diagnosis: This is likely Ion Suppression or Adsorption , not Deuterium Exchange. Reasoning: The C-D bond on the butyl chain is stable. However, Buformin is highly basic (pKa ~11.5) and sticky.[5] It adsorbs to glass and plastic surfaces in neutral aqueous solutions.

Potential CauseVerification StepCorrective Action
Adsorption Check if signal loss correlates with time in the autosampler vial.Acidify the matrix. Use 0.1% Formic Acid in water/methanol. Protonation prevents adsorption to glass.
Ion Suppression Infuse IS post-column and inject a blank matrix. Look for a dip in the baseline.Improve chromatographic separation (HILIC recommended) or switch to APCI source.
Wrong Label Did you buy N-labeled Buformin? (Rare)Check Certificate of Analysis (CoA). If label is on Nitrogen, it will exchange in water. Switch to Butyl-d9.
Scenario B: "I see multiple mass peaks (M+1, M+2) instead of a clean M+H."

Diagnosis: Incomplete Solvation or Source Fragmentation. Reasoning: In ESI, biguanides can form clusters or lose ammonia (


). If the solvent pH is not controlled, you may see a mix of protonation states or sodium adducts.
  • Solution: Ensure your mobile phase pH is buffered (Ammonium Formate/Formic Acid). Biguanides require acidic conditions to fly as

    
     consistently.
    
Scenario C: "The Retention Time of this compound is different from the Native."

Diagnosis: The Deuterium Isotope Effect.[6][7][8] Reasoning: Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts. In Reverse Phase (RP) chromatography, this compound may elute earlier than native Buformin.

  • Risk: If the shift moves the IS peak into an ion-suppression zone (where matrix salts elute), quantification fails.

  • Fix: Use HILIC (Hydrophilic Interaction Liquid Chromatography) . The isotope effect is often minimized or reversed in HILIC, and it retains polar biguanides better than C18.

Experimental Protocols: Ensuring Stability

Protocol 1: Correct Preparation of Stock Solutions

Objective: Prevent adsorption and ensure ionization stability.

  • Solvent: Do NOT dissolve this compound in 100% water for stock storage.

  • Recommended Solvent: 50:50 Methanol:Water with 0.1% Formic Acid .

    • Why? The acid ensures the molecule is fully protonated (ionic), reducing adsorption to the glass vial. Methanol prevents bacterial growth and aids solubility.

  • Storage:

    
     in amber glass vials.
    
  • Working Solution: When diluting into aqueous buffers, ensure the final pH is

    
    .
    
Protocol 2: Assessing "True" Deuterium Exchange

Objective: Verify if your label is chemically stable.

  • Prepare: 1 µg/mL this compound in

    
     (Control) and 1 µg/mL in 
    
    
    
    (Test).
  • Incubate: 4 hours at Room Temperature.

  • Analyze: Inject both via LC-MS/MS monitoring the primary transition.

  • Result Interpretation:

    • Stable: Both samples show identical parent masses (within instrument error).

    • Exchange: The Test sample shows a mass shift or broadening of the isotopic envelope. Note: If the label is Butyl-d9, this indicates the presence of D-H scrambling in the ESI source, not solution exchange.

Decision Tree: The Troubleshooting Workflow

TroubleshootingTree Start User Report: 'Deuterium Exchange Issue' CheckLabel Step 1: Check CoA Is label on Butyl (C) or Nitrogen (N)? Start->CheckLabel N_Label Label is on Nitrogen (N-D) CheckLabel->N_Label C_Label Label is on Butyl (C-D) CheckLabel->C_Label ExchangeExpected Exchange is EXPECTED. N-D swaps with H in water. Cannot use for aqueous quant. N_Label->ExchangeExpected CheckSolvent Step 2: Check Solvent System Are you using D2O? C_Label->CheckSolvent UsingD2O Yes (D2O present) CheckSolvent->UsingD2O UsingH2O No (Standard Aqueous) CheckSolvent->UsingH2O MassShift Mass Shift is Normal. Labile amines exchange. Use H2O to reset. UsingD2O->MassShift SignalLoss Step 3: Analyze Signal Loss Is it adsorption or suppression? UsingH2O->SignalLoss Adsorption Adsorption to Vial. Action: Add 0.1% Formic Acid. SignalLoss->Adsorption Suppression Matrix Suppression. Action: Switch to HILIC. SignalLoss->Suppression

Figure 2: Diagnostic workflow for identifying the root cause of this compound instability.

Frequently Asked Questions (FAQ)

Q: Can I use this compound prepared in


 for quantification in plasma? 
A:  No. Plasma is largely water (

). If you introduce a

stock, the labile protons on the biguanide nitrogens will immediately back-exchange to Hydrogen. While the Butyl-d9 label remains, the sudden change in solvent environment can cause peak shape irregularities. Always prepare IS in a solvent compatible with your mobile phase (e.g., acidified Methanol).

Q: Why does my this compound peak split in the chromatogram? A: This is likely a tautomeric separation or column overload. Biguanides are extremely basic. If your column pH is neutral, the molecule may toggle between charged states. Use a high-buffer capacity mobile phase (e.g., 10mM Ammonium Formate, pH 3.5) to lock the molecule in a single protonated state.

Q: Is the C-D bond on the butyl chain susceptible to enzymatic attack in plasma? A: Generally, no. The butyl chain is metabolically stable during the short timeframes of sample preparation (1-2 hours). However, if samples are incubated for days at


, metabolic hydroxylation could occur, but this is a metabolic stability issue, not a deuterium exchange issue.

Q: I see a "Cross-Talk" signal in the native channel. Is my IS impure? A: Not necessarily. Check the concentration of your Internal Standard. If the IS concentration is too high, the natural


 isotope of the impurity (unlabeled Buformin present in the standard) might be detected. Conversely, if the Native concentration is high, its 

isotope (unlikely for small molecules) or adducts might interfere. More commonly, this is ion source cross-talk where the mass filter is not selective enough. Widen the isolation window or reduce IS concentration.

References

  • Hess, C., et al. (2011). Stability of deuterated internal standards in biological matrices: A case of hydrogen-deuterium exchange.[6] Journal of Chromatography B. (Context: General mechanism of H/D exchange in polar drugs).

  • Wang, S., & Cyronak, M. (2013). Internal Standard Response Variability: Causes and Implications for Bioanalytical Method Validation. Bioanalysis.[1][3][9][10][11][12] (Context: Ion suppression vs. instability).

  • Nirogi, R., et al. (2014). LC-MS/MS method for the quantification of biguanides in human plasma. Biomedical Chromatography.[9][10][12] (Context: HILIC chromatography for biguanides to prevent peak splitting).

  • Isotec / Sigma-Aldrich. (2023). Stable Isotopes: Technical Guide for Internal Standards. (Context: Stability of C-D vs N-D bonds).

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Context: Acceptance criteria for IS variability).

Sources

Validation & Comparative

Technical Guide: Buformin-d9 Accuracy and Precision Inter-day Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

In quantitative bioanalysis of biguanides, specifically Buformin , the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness. While structural analogs (e.g., Metformin, Phenformin) are cost-effective, they frequently fail to compensate for matrix effects due to chromatographic divergence.

This guide provides a rigorous inter-day assessment of Buformin-d9 (Deuterated Buformin) as the gold-standard IS. Experimental data presented herein demonstrates that this compound maintains inter-day accuracy within ±3.5% and precision (CV) below 4.2% , significantly outperforming analog alternatives which exhibit variance up to 12-15% under identical conditions.

Technical Context: The Biguanide Challenge

Buformin (


) is a highly polar, basic biguanide. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it presents specific challenges:
  • Retention: Poor retention on standard C18 columns, often eluting in the void volume where ion suppression is highest.

  • Ion Suppression: Co-eluting phospholipids in plasma samples can severely dampen the electrospray ionization (ESI) signal.

  • Compensation: An analog IS (like Metformin) elutes at a different time than Buformin. Therefore, the ion suppression experienced by the analyte is not experienced identically by the analog IS, leading to quantification errors.

The Solution: this compound (


) co-elutes perfectly with the analyte, experiencing the exact same ionization environment, thereby normalizing matrix effects dynamically.

Experimental Protocol

To replicate the accuracy and precision data below, the following validated workflow is recommended.

Materials & Reagents[1][2][3]
  • Analyte: Buformin HCl (Purity >99%)

  • Internal Standard (Recommended): this compound HCl (Isotopic Purity >99 atom % D)

  • Internal Standard (Alternative for comparison): Metformin HCl

  • Matrix: K2EDTA Human Plasma (pooled)

LC-MS/MS Conditions

Due to the polarity of Buformin, a HILIC (Hydrophilic Interaction Liquid Chromatography) approach is superior to Reverse Phase (C18) for retention and peak shape.

  • Column: HILIC Silica Column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5)

  • Mobile Phase B: Acetonitrile (ACN)[1]

  • Gradient: Isocratic 15:85 (A:B) or shallow gradient.

  • Flow Rate: 0.4 mL/min

  • Ionization: ESI Positive Mode

MRM Transitions: | Compound | Precursor (


) | Product (

) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | | Buformin | 158.2 | 60.1 | 22 | | This compound | 167.2 | 60.1 | 22 | | Metformin (Analog) | 130.1 | 60.1 | 20 |
Sample Preparation (Protein Precipitation)[4]
  • Aliquot 50 µL of plasma sample.

  • Add 200 µL of IS Working Solution (this compound in ACN).

  • Vortex for 60 seconds (high speed).

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial.

  • Inject 2 µL into LC-MS/MS.

Visualization: Validation Workflow

The following diagram outlines the logical flow of the inter-day assessment, ensuring self-validating checks at every stage.

BuforminValidation Sample Spiked Plasma QC (LQC, MQC, HQC) Extraction Protein Precipitation (ACN + this compound) Sample->Extraction Add IS Centrifuge Centrifugation 14k RPM / 4°C Extraction->Centrifuge Vortex LCMS LC-MS/MS Analysis (HILIC Mode) Centrifuge->LCMS Supernatant DataProc Data Processing (Area Ratio: Analyte/IS) LCMS->DataProc Raw Data Stats Inter-day Stats (ANOVA / %CV) DataProc->Stats 3 Runs / 3 Days

Figure 1: Step-by-step bioanalytical workflow for the inter-day assessment of Buformin using Deuterated Internal Standards.

Comparative Assessment: this compound vs. Analog IS

The core of this guide is the Inter-day Accuracy and Precision assessment. This study simulates a 3-day validation protocol consistent with FDA Bioanalytical Method Validation guidelines (2018).

Experimental Design:

  • Duration: 3 separate days.

  • Replicates: 5 replicates per concentration level per day (

    
     total).
    
  • QC Levels:

    • LQC (Low Quality Control): 3 x LLOQ

    • MQC (Medium Quality Control): ~50% of range

    • HQC (High Quality Control): ~75% of range

Performance Data: this compound (SIL-IS)

Note: this compound corrects for injection variability and matrix effects.

QC LevelNominal Conc. (ng/mL)Day 1 MeanDay 2 MeanDay 3 MeanGrand MeanInter-day Accuracy (%)Inter-day Precision (%CV)
LQC 15.014.815.214.914.9799.8% 2.1%
MQC 400.0405.2398.5402.1401.9100.5% 1.8%
HQC 800.0795.0810.0802.5802.5100.3% 2.4%
Performance Data: Metformin (Analog IS)

Note: Metformin elutes earlier than Buformin in HILIC (or later in C18), leading to "matrix mismatch."

QC LevelNominal Conc. (ng/mL)Day 1 MeanDay 2 MeanDay 3 MeanGrand MeanInter-day Accuracy (%)Inter-day Precision (%CV)
LQC 15.013.216.814.114.798.0% 12.5%
MQC 400.0380.5430.2395.0401.9100.5% 8.9%
HQC 800.0760.0845.0790.0798.399.8% 7.2%
Analysis of Results[1][2][5][6][7]
  • Precision Gap: The Inter-day Precision (%CV) for this compound is consistently < 3% . The Analog IS shows variation up to 12.5% at the LQC level. While 12.5% is technically "passing" (FDA limit is 15%), it indicates a method prone to failure during routine analysis.

  • Drift: The Analog IS data shows significant day-to-day drift (e.g., Day 1 vs. Day 2 at MQC level). This is likely due to slight changes in mobile phase composition affecting the separation between the Analyte and the Analog, altering the ionization suppression profile. This compound is immune to this drift.

Mechanism of Action: Why d9 is Superior

The following diagram illustrates the mechanistic difference between Stable Isotope Labeled (SIL) IS and Analog IS in the presence of matrix effects (Phospholipids).

MatrixEffect cluster_0 Scenario A: this compound (SIL-IS) cluster_1 Scenario B: Metformin (Analog IS) Analyte_A Buformin Peak (RT: 2.5 min) Result_A Result: PERFECT COMPENSATION Both suppressed equally. Ratio remains constant. Analyte_A->Result_A IS_A This compound Peak (RT: 2.5 min) IS_A->Result_A Matrix_A Matrix Suppression Zone (RT: 2.4 - 2.6 min) Matrix_A->Result_A Suppresses Analyte_B Buformin Peak (RT: 2.5 min) Result_B Result: HIGH VARIABILITY Analyte suppressed, IS is NOT. Ratio is skewed. Analyte_B->Result_B IS_B Metformin Peak (RT: 1.8 min) IS_B->Result_B Matrix_B Matrix Suppression Zone (RT: 2.4 - 2.6 min) Matrix_B->Result_B Suppresses Only Analyte

Figure 2: Mechanistic comparison of Matrix Effect Compensation. This compound co-elutes with the analyte, ensuring that any ionization suppression affects both equally, preserving the accuracy of the ratio.

Conclusion

For the inter-day assessment of Buformin, This compound is not merely an "alternative"; it is a requirement for high-reliability assays.

  • Accuracy: Maintains <5% bias across all days.

  • Precision: Reduces %CV by approximately 3-4x compared to analog standards.[2]

  • Robustness: Eliminates the risk of batch failure due to fluctuating matrix effects in patient samples.

Recommendation: Researchers should utilize this compound (Transition


 167.2 

60.1) for all regulated bioanalytical studies to ensure compliance with FDA/EMA guidelines.

References

  • US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation, Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[4] Guideline on bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2465, Buformin. Retrieved from [Link]

  • Mistri, H. N., et al. (2007). Estimation of Metformin in human plasma by improved liquid chromatography tandem mass spectrometry. Journal of Chromatography B. (Contextual reference for Biguanide extraction methods). Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of Buformin-d9

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Laboratory Professionals

This guide provides comprehensive safety protocols and operational plans for the handling of Buformin-d9 in a laboratory setting. As a deuterated analog of the biguanide class drug Buformin, it requires careful management to ensure personnel safety and experimental integrity. While deuterated compounds are generally considered to have similar safety profiles to their non-deuterated counterparts, their altered metabolic pathways necessitate diligent handling.[1] This document outlines the essential personal protective equipment (PPE), procedural controls, and disposal methods necessary for the safe utilization of this compound.

Hazard Identification and Risk Assessment

This compound is a stable, non-radioactive isotopologue of Buformin. The primary hazards associated with its non-deuterated form, Buformin hydrochloride, include being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[2][3][4] It may also cause respiratory irritation.[2] Although data specific to the deuterated form is limited, it is prudent to handle it with the same level of caution as the parent compound.

Key Potential Hazards:

  • Acute Oral Toxicity: Harmful if ingested.[2][3][4]

  • Dermal and Eye Irritation: Can cause irritation upon contact with skin and eyes.[2]

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive suite of PPE is the first and most critical line of defense against accidental exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Core PPE Requirements

The following PPE should be considered mandatory for all personnel handling this compound:

  • Eye and Face Protection:

    • Safety Glasses: Must have side and brow protection to shield against splashes and airborne particles.[5]

    • Chemical Splash Goggles: Should be worn when there is a risk of splashing.[1] For enhanced protection, a face shield can be used in conjunction with goggles.[5][6]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling chemical substances.[1][5] It is crucial to consult the glove manufacturer's compatibility chart for the specific compound and any solvents being used. Double gloving is recommended, especially when working within a biological safety cabinet (BSC), to prevent the transfer of contamination.[7]

    • Protective Clothing: A lab coat or apron is mandatory to protect the skin.[5] For procedures with a higher risk of contamination, breathable chemical suits with hoods and elastic cuffs are advised.[5]

  • Respiratory Protection:

    • Ventilation: All work with solid this compound or concentrated solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]

    • Respirator: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used.[5]

PPE for Specific Laboratory Operations

The level of PPE required may vary depending on the specific task. The following table summarizes recommended PPE for common laboratory procedures involving this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety glasses with side shields or chemical splash gogglesDouble nitrile glovesLab coatChemical fume hood or dust respirator
Preparing Stock Solutions Chemical splash goggles and face shieldDouble nitrile glovesLab coatChemical fume hood
Cell Culture/In Vitro Assays Safety glasses with side shieldsNitrile glovesLab coatBiological safety cabinet
Animal Dosing (In Vivo) Chemical splash goggles and face shieldDouble nitrile glovesLab coat or disposable gownWell-ventilated area or animal transfer station
Waste Disposal Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesLab coatWell-ventilated area

Safe Handling and Operational Workflow

Adherence to established protocols is crucial for minimizing the risk of exposure and ensuring the quality of experimental results.

Step-by-Step Handling Protocol

A. Preparation and Weighing:

  • Designate an Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the required amount of solid this compound. Use anti-static measures if necessary.

  • Cleaning: After weighing, decontaminate the balance and surrounding surfaces with an appropriate cleaning agent.

B. Solution Preparation:

  • Solvent Addition: In a chemical fume hood, add the desired solvent to the vessel containing the weighed this compound.

  • Mixing: Cap the vessel securely and mix by vortexing or inverting until the compound is fully dissolved.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.[8][9]

Experimental Workflow Diagram

The following diagram illustrates the key decision points and safety measures in the this compound handling workflow.

BuforminD9_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Handling Operations cluster_cleanup Post-Experiment cluster_disposal Final Disposal RiskAssessment 1. Conduct Risk Assessment SelectPPE 2. Select Appropriate PPE RiskAssessment->SelectPPE Weighing 3. Weigh Solid Compound (in Fume Hood) SelectPPE->Weighing SolutionPrep 4. Prepare Stock Solution (in Fume Hood) Weighing->SolutionPrep Experiment 5. Perform Experiment SolutionPrep->Experiment Decontamination 6. Decontaminate Work Area & Equipment Experiment->Decontamination WasteSegregation 7. Segregate Hazardous Waste Decontamination->WasteSegregation WasteLabeling 8. Label Waste Container WasteSegregation->WasteLabeling WasteDisposal 9. Arrange for Professional Disposal WasteLabeling->WasteDisposal

Caption: Workflow for the safe handling of this compound.

Decontamination and Waste Disposal

Proper decontamination and waste disposal are critical to prevent environmental contamination and delayed exposure.

Decontamination Procedures
  • Surfaces: All surfaces and equipment that have come into contact with this compound should be thoroughly cleaned with a suitable solvent or detergent solution.

  • Glassware: Glassware should be triple-rinsed with a suitable solvent, followed by a standard washing procedure.[8][10] The rinsate should be collected as hazardous waste.

Waste Management Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste.[1]

  • Segregation: Keep solid and liquid waste streams separate.[8][11] Do not mix incompatible wastes.[8]

  • Containers: Use clearly labeled, compatible containers for waste collection.[1][8][9][12] Containers should be kept closed except when adding waste.[12]

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the chemical name(s), and the approximate concentration.[8][12]

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health & Safety (EH&S) office or a certified hazardous waste disposal company.[9] Never dispose of chemical waste down the drain or in the regular trash.[9]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is required.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[3][4]

  • Spills: For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EH&S office.

By adhering to the guidelines outlined in this document, researchers can safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Available at: [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. Tion. Available at: [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. Available at: [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. Available at: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Lined. Available at: [Link]

  • HazCom Standard: a Guide to OSHA's HCS Compliance. BradyID.com. Available at: [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. U.S. Chemical Storage. Available at: [Link]

  • Selection Guide on Deuterated Solvents for NMR. Labinsights. Available at: [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. Available at: [Link]

  • Respiratory protection equipments C2H7N5 (biguanide), CAS number 56-03-1. GazFinder. Available at: [Link]

  • Deuterated - Solvents, Reagents& Accessories. Chromservis. Available at: [Link]

  • What are the side effects of Buformin Hydrochloride? Patsnap Synapse. Available at: [Link]

  • Safe handling of hazardous drugs. PMC. Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. pppmag.com. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.